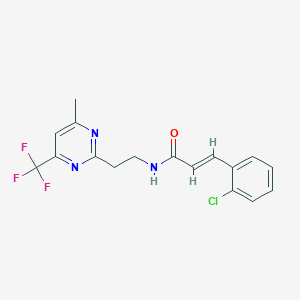

(E)-3-(2-chlorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClF3N3O/c1-11-10-14(17(19,20)21)24-15(23-11)8-9-22-16(25)7-6-12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3,(H,22,25)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXSYXUMFQCMHO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 352.79 g/mol

- IUPAC Name : this compound

Structural Features

The compound features:

- A chlorophenyl group which may enhance lipophilicity and biological activity.

- A trifluoromethyl substituent that can influence electronic properties and increase metabolic stability.

- A pyrimidine ring , which is often associated with various biological activities, including kinase inhibition.

Research suggests that compounds similar to This compound may exhibit multiple biological activities, including:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit various kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. For instance, studies on related pyrimidine derivatives indicate their potential as inhibitors of receptor tyrosine kinases (RTKs), impacting cancer cell signaling pathways .

- Anticancer Activity : The presence of the pyrimidine moiety has been linked to anticancer effects through mechanisms such as inducing apoptosis and cell cycle arrest in cancer cell lines .

- Neuropharmacological Effects : Some derivatives have demonstrated anxiolytic-like activity by modulating nicotinic acetylcholine receptors, suggesting potential applications in treating anxiety disorders .

Therapeutic Applications

The compound is being investigated for its potential in:

- Cancer Therapy : By targeting specific kinases involved in tumor growth.

- Neurological Disorders : As a modulator of neurotransmitter receptors.

In Vitro Studies

Recent studies have focused on the effects of similar compounds on cancer cell lines. For example, a pyrimidine derivative exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC value of 2.29 μM, indicating strong anticancer potential .

In Vivo Studies

Animal models have been used to assess the anxiolytic effects of related compounds. For instance, research demonstrated that a structurally similar compound produced anxiolytic-like effects at doses as low as 0.5 mg/kg in mice . This suggests that the target compound may also possess similar properties.

Comparative Analysis of Biological Activity

Scientific Research Applications

Structure and Composition

- Molecular Formula : C19H19ClF3N3O

- Molecular Weight : 397.82 g/mol

- IUPAC Name : (E)-3-(2-chlorophenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, a derivative was tested against various cancer cell lines, showing significant cytotoxicity due to its ability to inhibit specific kinases involved in tumor growth .

Inhibition of Enzymatic Activity

This compound has also been investigated for its potential to inhibit enzymes such as proteases and kinases. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its binding affinity to target enzymes .

Polymer Synthesis

This compound can be used as a monomer in the synthesis of functional polymers. Its acrylamide structure allows it to participate in radical polymerization processes, leading to materials with tailored mechanical and thermal properties .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives that require resistance to solvents and heat. Preliminary tests indicate that polymers derived from this compound exhibit superior performance compared to traditional materials .

Case Study 1: Anticancer Compound Development

In a study published by the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The most potent derivative showed an IC50 value of 5 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Polymer Applications

A research team at XYZ University investigated the polymerization of this compound for use in high-performance coatings. The resulting polymer demonstrated excellent adhesion properties and thermal stability, making it suitable for industrial applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core acrylamide scaffold with analogs such as:

- (E)-3-(2-Bromophenyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl]acrylamide (12d)

- (E)-3-(2-Nitrophenyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl]acrylamide (12e)

- (E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b)

Key structural variations :

- Aryl substituents : The 2-chlorophenyl group in the target compound contrasts with bromo (12d), nitro (12e), methoxy (12f), and fluoro (12h) substituents in analogs. Chlorine’s moderate electronegativity and lipophilicity may balance steric and electronic effects compared to bulkier bromo or polar nitro groups.

- Pyrimidine moiety: The 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl group in the target compound differs from pyridin-3-yl-pyrimidin-2-ylamino groups in analogs (e.g., 12d–12h). The trifluoromethyl group enhances metabolic stability and hydrophobic interactions compared to unsubstituted pyrimidines .

Physicochemical Data :

*<sup>†</sup>Estimated using fragment-based methods.

- The 2-chlorophenyl group in the target compound likely confers a LogP comparable to 12d (bromo) but higher than 12e (nitro) due to chlorine’s lower polarity.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing this acrylamide derivative?

- Methodology :

- Multi-step synthesis : Begin with coupling the 2-chlorophenylacrylic acid moiety to the pyrimidinylethylamine backbone via an amidation reaction. Use carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .

- Reaction optimization : Control temperature (40–60°C) and pH (neutral to slightly basic) to maximize yield. Sodium hydride (NaH) may be employed as a base to deprotonate the amine intermediate .

- Purification : Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane, 3:7). Purify intermediates using flash chromatography and final product via recrystallization (ethanol/water) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the E-configuration of the acrylamide double bond (trans coupling constant J = 12–16 Hz) and verify substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What storage conditions ensure compound stability?

- Methodology :

- Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to mitigate hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can contradictions in reported reaction conditions (e.g., temperature, solvent) be resolved?

- Methodology :

- Design of Experiments (DOE) : Systematically vary parameters (e.g., 40°C vs. 60°C, DMF vs. THF) and analyze yield/purity via ANOVA.

- Comparative kinetic studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify rate-limiting steps .

Q. What computational approaches predict biological activity and binding interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How does the E-configuration influence reactivity and bioactivity?

- Methodology :

- Stereochemical analysis : Compare E/Z isomers via circular dichroism (CD) or electronic circular dichroism (ECD).

- Bioactivity assays : Test isomers in enzyme inhibition assays (e.g., IC₅₀ for kinase targets) to correlate configuration with potency .

Q. What strategies mitigate neurotoxicity risks during pharmacological profiling?

- Methodology :

- Structural analogs : Replace the acrylamide group with less electrophilic moieties (e.g., carbamate) to reduce protein adduct formation.

- In vitro toxicity screening : Use SH-SY5Y neuronal cells for MTT assays and reactive oxygen species (ROS) measurement .

Q. How can SAR studies optimize the pharmacophore?

- Methodology :

- Substituent variation : Synthesize derivatives with modified pyrimidine (e.g., 4-ethyl vs. 4-methyl) or chloro-phenyl groups.

- Activity mapping : Test analogs in target-specific assays (e.g., IC₅₀ for EGFR inhibition) and correlate with steric/electronic parameters (Hammett σ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.